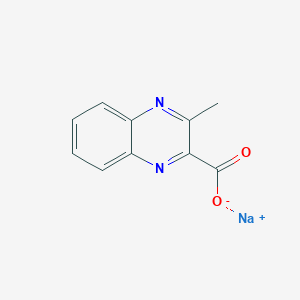

Sodium 3-methylquinoxaline-2-carboxylate

Vue d'ensemble

Description

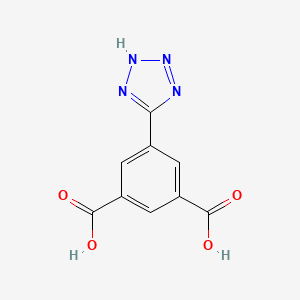

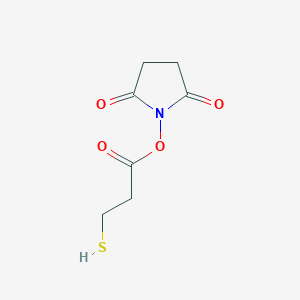

Sodium 3-methylquinoxaline-2-carboxylate is a chemical compound with the CAS Number: 1134616-77-5 .

Molecular Structure Analysis

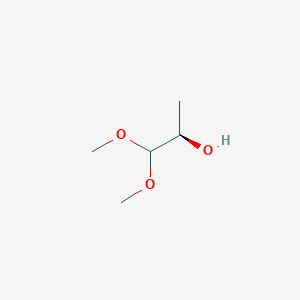

The molecular weight of Sodium 3-methylquinoxaline-2-carboxylate is 210.17 . Its IUPAC name is sodium 3-methyl-2-quinoxalinecarboxylate . The InChI code is 1S/C10H8N2O2.Na/c1-6-9 (10 (13)14)12-8-5-3-2-4-7 (8)11-6;/h2-5H,1H3, (H,13,14);/q;+1/p-1 .Physical And Chemical Properties Analysis

Sodium 3-methylquinoxaline-2-carboxylate is a solid substance . Its molecular weight is 210.17 . The linear formula is C10H7N2NaO2 .Applications De Recherche Scientifique

Biological Activity

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .

Antifungal Properties

The antifungal properties of quinoxalines have been tested against numerous fungal species . Researchers have reported 2-sulphonyl quinoxalines, 3-[(alkylthio)methyl] quinoxaline-1-oxide derivatives, and also pyrazolo quinoxalines as compounds with high antifungal activity .

Green Chemistry

Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This approach is essential for the synthesis of quinoxalines, which are an essential moiety to treat infectious diseases .

Drug Synthesis

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Quinoxalines play a significant role in this aspect .

Food Safety

A sensitive chemiluminescent competitive indirect enzyme-linked immunosorbent assay (CL-ciELISA) based on immunomagnetic beads separation, purification, and enrichment has been developed for the simultaneous determination of 3-methylquinoxaline-2-carboxylic acid (MQCA) and quinoxaline-2-carboxylic acid (QCA) in edible animal tissues . This method has been used to analyze forty field samples, and the results correlated well with those obtained in liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming the utility of CL-ciELISA for the quantitation of MQCA and QCA in fish, shrimp, pork, and chicken with good accuracy .

Chemical Industry

Sodium 3-methylquinoxaline-2-carboxylate is a chemical compound with the linear formula C10H7N2NaO2 . It is used in various chemical reactions and processes in the chemical industry .

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium 3-methylquinoxaline-2-carboxylate is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . .

Mode of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of Sodium 3-methylquinoxaline-2-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways due to their diverse therapeutic uses . The downstream effects of these pathways are subjects of ongoing research.

Pharmacokinetics

The compound’s molecular weight is 21017 , which may influence its bioavailability.

Result of Action

Quinoxaline derivatives are known to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities .

Action Environment

It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.

Propriétés

IUPAC Name |

sodium;3-methylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.Na/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6;/h2-5H,1H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTKKQJBTCKSPH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-methylquinoxaline-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)